1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
Description
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is a brominated aromatic ketone with an ethylthio (-S-CH₂CH₃) substituent at the α-position of the carbonyl group. Its molecular formula is C₉H₉BrOS (molecular weight: 245.14 g/mol). This structure is relevant in medicinal chemistry and catalysis, particularly in asymmetric synthesis and metal-catalyzed transformations .
Synthetic routes for analogous compounds often involve nucleophilic displacement of bromine in α-bromo ketones with thiols (e.g., : 52.4% yield via K₂CO₃/DMF) or transition-metal-catalyzed coupling reactions .
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H11BrOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
KMLUMZLVXMZSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one typically involves the bromination of a phenyl group followed by the introduction of an ethylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and oxidant. This method proceeds in water and provides high yields of α-bromo ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ethylthio group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromophenyl)ethan-1-one
- Structure : Lacks the ethylthio group.
- Synthesis : Produced via Friedel–Crafts acylation followed by bromination (atom efficiency: 24–36%) .
- Applications: Intermediate in norfenefrine synthesis; bioreduction studies with marine fungi demonstrate its utility in chiral alcohol production .
- Key Difference : The absence of the ethylthio group reduces steric hindrance and limits sulfur-mediated reactivity.
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one
- Structure : Adds a methoxy (-OCH₃) and chloro (-Cl) group.
- Properties: Molecular formula C₉H₈BrClO₂ (MW: 287.52 g/mol).
- Key Difference : Increased polarity compared to the target compound due to methoxy and chloro substituents.
Variations in the Thioether Group
1-Cyclohexyl-2-(phenylthio)ethan-1-one
2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one
- Structure : Features a butylthio (-S-C₄H₉) group and 3-fluorophenyl.
- Properties : Molecular formula C₁₂H₁₅FOS (MW: 226.31 g/mol). The longer alkyl chain enhances lipophilicity .
- Key Difference : Fluorine’s electron-withdrawing effect may reduce nucleophilicity at the carbonyl carbon.
Hybrid Structures with Heterocycles
1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one
- Structure : Replaces ethylthio with a nitroimidazole group.
- Synthesis : 62% yield via silica gel chromatography after high-temperature reaction .
- Applications: Potential antimicrobial activity, as nitroimidazoles are known bioactive motifs.
- Key Difference : The nitroimidazole group introduces redox-active functionality absent in the target compound.
1-(2-((3-Bromophenyl)ethynyl)phenyl)ethan-1-one
- Structure : Contains an ethynyl (-C≡C-) linker between two aromatic rings.
- Synthesis : 95% yield via Pd-catalyzed coupling; high purity confirmed by NMR .
- Applications : Used in π-Lewis acidic metal catalysis for photochemical processes.
- Key Difference : The conjugated ethynyl group enables extended π-systems, enhancing electronic communication.
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, while ethylthio groups moderate reactivity through steric and electronic effects .
- Synthetic Efficiency : High-yield routes (e.g., 95% for ethynyl derivatives) contrast with lower yields in thiol substitution reactions (52.4%), highlighting the need for optimized conditions .
- Biological Relevance: Sulfur and bromine substituents are critical in drug design, as seen in norfenefrine intermediates and antimicrobial analogs .
Biological Activity
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, and therapeutic implications based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, followed by the introduction of the ethylthio group under aqueous conditions. This method is noted for yielding high amounts of α-bromo ketones, which are crucial intermediates in organic synthesis .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results against various microorganisms. In studies comparing similar compounds, derivatives containing ethylthio groups have demonstrated substantial antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
- Enzyme Modulation : The presence of the bromophenyl and ethylthio groups suggests potential interactions with enzymes and receptors. Such interactions may lead to modulation of biological pathways relevant to disease processes, making it a candidate for drug development .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Significant | Enzyme inhibition and receptor modulation |
| 1-(4-Bromophenyl)-2-(ethylthio)ethan-1-one | Moderate | Similar enzyme interactions |
| 1-(3-Chlorophenyl)-2-(ethylthio)ethan-1-one | Variable | Different reactivity due to electronegativity |
| 1-(3-Bromophenyl)-2-(methylthio)ethan-1-one | Low | Altered solubility and reactivity |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- A study published in MDPI highlighted that compounds with similar structures exhibited significant antimicrobial properties against a range of bacteria and fungi . These findings suggest that modifications in the substituents can influence both the chemical behavior and biological activity.
- Another research effort focused on the interactions between these compounds and specific biological targets, revealing insights into their potential pharmacological effects. The functional groups allow for specific binding interactions with proteins or enzymes, which could modulate biological pathways relevant to disease processes .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Interaction : It may also interact with receptors, influencing cellular signaling pathways that are critical in disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
